molecular formula C21H20N4O3S2 B2971638 N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895104-07-1

N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2971638
CAS No.: 895104-07-1
M. Wt: 440.54
InChI Key: OTXUJGBZLBZBEA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide (CAS 1111048-88-4) is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core fused with a pyrimidine ring, sulfone groups (5,5-dioxido), and a methyl substituent at position 4. The molecule is further functionalized with a thioacetamide bridge (-S-CH2-C(=O)-NH-) linking the heterocyclic system to a 4-ethylphenyl group. Its molecular formula is C21H19ClN4O3S2, with a molecular weight of 475.0 g/mol . The SMILES string (CCc1ccc(NC(=O)CSc2ncc3c(n2)-c2cc(Cl)ccc2N(C)S3(=O)=O)cc1) highlights the connectivity of the substituents, including the chlorine atom on the benzothiazine ring .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-14-8-10-15(11-9-14)23-19(26)13-29-21-22-12-18-20(24-21)16-6-4-5-7-17(16)25(2)30(18,27)28/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXUJGBZLBZBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[c]pyrimido[4,5-e][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.

    Introduction of the Methyl and Dioxido Groups: Methylation and oxidation reactions are employed to introduce the methyl and dioxido groups, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The aromatic rings and heterocyclic core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Benzo-Fused Pyrimidothiazine Derivatives

A closely related analog, 2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide (CAS 950471-20-2), shares the same benzo-fused pyrimidothiazine core but differs in two key aspects:

Substituent on the phenyl group : The ethyl group in the target compound is replaced by an ethoxy group (-OCH2CH3), which may enhance solubility due to increased polarity .

Benzothiazole-Based Acetamides

Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) (84% yield, m.p. 230°C) and N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) (78% yield, m.p. 238°C) feature a benzothiazole core instead of the pyrimidothiazine system . The methylenedioxy group on the benzothiazole ring contributes to electron-withdrawing effects, which may influence reactivity and binding affinity compared to the sulfone groups in the target compound .

Substituent Variations in Thioacetamide Linkages

Triazine and Sulfonamide Derivatives

Derivatives like ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate (11–18) incorporate triazine and sulfonamide moieties, diverging from the pyrimidothiazine core . These compounds exhibit moderate yields (60–80%) and emphasize the role of sulfonamide groups in enhancing thermal stability .

Pyrimidinylthioacetamides

2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () lack the fused benzo ring but retain the pyrimidine-thioacetamide motif.

Molecular Weight and Solubility

The target compound (475.0 g/mol) has a higher molecular weight than benzothiazole analogs (e.g., 3g, estimated ~400–450 g/mol) due to its fused heterocyclic core and ethylphenyl group . The ethoxy substituent in the CAS 950471-20-2 analog may improve aqueous solubility compared to the ethyl group in the target compound .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Yield (%) Melting Point (°C) Key Features
N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide Benzo[c]pyrimidothiazine 4-Ethylphenyl, Cl, SO2 475.0 N/A N/A Sulfone groups, ethylphenyl linkage
2-[(9-Chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide Pyrimido[5,4-c]benzothiazine 4-Ethoxyphenyl, Cl, SO2 ~480 (estimated) N/A N/A Ethoxy group, altered Cl position
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Benzothiazole Methylenedioxy, pyrimidinyl ~420 (estimated) 84 230 High yield, pyrimidine-thio linkage
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate (11–18) Triazine-sulfonamide Imidazolidinyl, Cl ~450 (estimated) 60–80 N/A Sulfonamide functionality

Biological Activity

N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3S2C_{21}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 440.54 g/mol. The compound features a heterocyclic structure combining elements of thiazine and pyrimidine, which enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps may include:

  • Formation of the Thiazine Ring : Utilizing appropriate reagents and conditions to form the thiazine structure.
  • Pyrimidine Integration : Incorporating the pyrimidine moiety through cyclization reactions.
  • Functional Group Modifications : Introducing the ethylphenyl and acetamide groups via nucleophilic substitutions or acylation reactions.

Purification techniques such as recrystallization or chromatography are often employed to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of related thiazine compounds have shown effectiveness against various strains of bacteria and fungi. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Antidiabetic Effects

Preliminary studies suggest potential antidiabetic properties for this compound class. The presence of the acetamide functional group may enhance its interaction with insulin receptors or glucose transporters, thereby influencing glucose metabolism.

Anti-MAO Activity

The compound has been evaluated for monoamine oxidase (MAO) inhibitory activity. In vitro studies show that certain derivatives can inhibit MAO enzymes by 60% to 63%, indicating potential applications in treating mood disorders or neurodegenerative diseases through modulation of neurotransmitter levels .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds related to this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus .
Antidiabetic Research A study indicated that derivatives could lower blood glucose levels in diabetic models .
Neuropharmacology Research on MAO inhibition revealed promising results for mood regulation therapies .

Q & A

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide, and how are intermediates characterized?

The synthesis typically involves coupling a dihydropyrazolo-benzothiazine 5,5-dioxide moiety with a carboxamide side chain. For example, similar compounds are synthesized via refluxing intermediates in ethanol with sodium acetate, followed by purification via recrystallization (e.g., ethanol-dioxane mixtures yield pale orange crystals with 85% yield) . Key intermediates are characterized using ¹H-NMR (to confirm substituent integration), mass spectrometry (for molecular ion verification), and elemental analysis (to validate purity >95%) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. For instance, thioamide groups in similar structures exhibit tautomerism, which can lead to split peaks in ¹H-NMR. To address this, researchers should:

  • Compare experimental data with computed spectra (e.g., PubChem’s InChI/SMILES validation tools) .
  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex heterocycles .
  • Cross-validate with X-ray crystallography when possible, as demonstrated for pyrazolo-benzothiazine derivatives .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Initial screening should focus on antioxidant activity (e.g., DPPH radical scavenging assays) and enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential), as structurally related pyrazolo-benzothiazine-carboxamides show IC₅₀ values in the micromolar range . Dose-response curves (0.1–100 µM) and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) are recommended to establish potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Adopt Design of Experiments (DoE) methodologies, such as response surface modeling, to identify critical factors (e.g., reaction time, solvent ratio). For example, flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability by controlling exothermic reactions and reducing side products . Statistical software (e.g., JMP, Minitab) can model interactions between variables (e.g., temperature vs. catalyst loading) .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies?

Contradictions in SAR often stem from off-target effects or assay variability. To mitigate this:

  • Use isosteric replacements (e.g., replacing sulfur with sulfone groups) to probe electronic effects without altering steric bulk .
  • Validate activity across multiple assays (e.g., enzymatic inhibition + cell-based cytotoxicity).
  • Apply molecular docking to correlate bioactivity with binding affinity in target proteins (e.g., COX-2 or kinase domains) .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

Introduce trifluoromethyl groups or deuterated bonds to enhance metabolic resistance, as seen in analogs with increased lipophilicity (logP >3.5) and half-life (>2 hours in hepatic microsomes) . Prodrug strategies (e.g., acetylating thiol groups) can also improve bioavailability .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

  • HPLC-MS/MS with C18 columns (ACN/water gradients) identifies hydrolytic or oxidative degradation products.
  • Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines quantifies impurities .
  • X-ray photoelectron spectroscopy (XPS) detects surface oxidation in solid-state formulations .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the 5,5-dioxido group in redox modulation using EPR spectroscopy .
  • In Vivo Pharmacokinetics : Develop LC-MS/MS protocols to quantify plasma concentrations in rodent models .
  • Polypharmacology : Screen against kinase panels to identify off-target effects (e.g., EGFR, VEGFR2) .

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